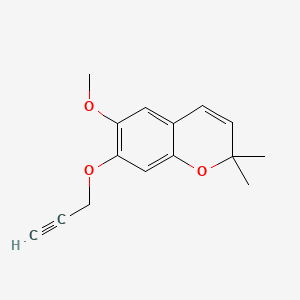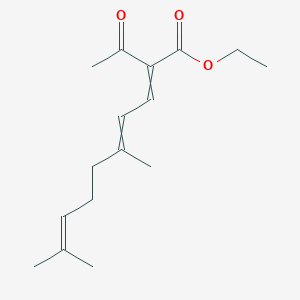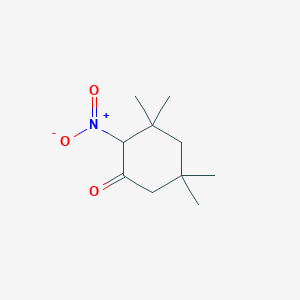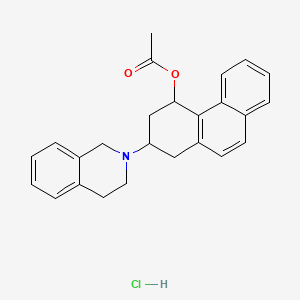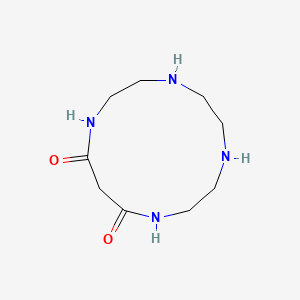
1,4,7,10-Tetraazacyclotridecane-11,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclotridecane-11,13-dione is a macrocyclic compound that belongs to the class of dioxotetraamine ligands. It is characterized by its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry . The compound’s structure consists of a 13-membered ring containing four nitrogen atoms and two ketone groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclotridecane-11,13-dione typically involves the reaction of triethylenetetraamine with diethyl 2-(4-nitrobenzyl)malonate . This reaction yields the macrocyclic ligand through a series of steps that include cyclization and deprotonation . The reaction conditions often require the use of solvents such as methanol and the presence of a base to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclotridecane-11,13-dione undergoes various chemical reactions, including coordination with metal ions, oxidation, and substitution reactions .
Common Reagents and Conditions
Coordination Reactions: The compound readily coordinates with metal ions such as copper (II), forming stable complexes.
Oxidation Reactions: The ketone groups in the compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include metal complexes, oxidized derivatives, and substituted macrocyclic compounds .
Scientific Research Applications
1,4,7,10-Tetraazacyclotridecane-11,13-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclotridecane-11,13-dione primarily involves its ability to coordinate with metal ions. The nitrogen atoms and ketone groups in the macrocyclic ring provide multiple binding sites for metal ions, forming stable complexes . These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the context of the application .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane:
Uniqueness
1,4,7,10-Tetraazacyclotridecane-11,13-dione is unique due to its larger ring size and the presence of ketone groups, which enhance its ability to form stable complexes with a wider range of metal ions compared to smaller macrocyclic ligands . This makes it particularly valuable in applications requiring high stability and specificity in metal ion coordination .
Properties
CAS No. |
71248-02-7 |
|---|---|
Molecular Formula |
C9H18N4O2 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
1,4,7,10-tetrazacyclotridecane-11,13-dione |
InChI |
InChI=1S/C9H18N4O2/c14-8-7-9(15)13-6-4-11-2-1-10-3-5-12-8/h10-11H,1-7H2,(H,12,14)(H,13,15) |
InChI Key |
ZQRVBARHJUOJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC(=O)CC(=O)NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


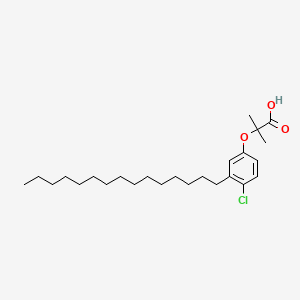
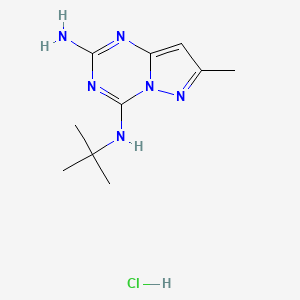
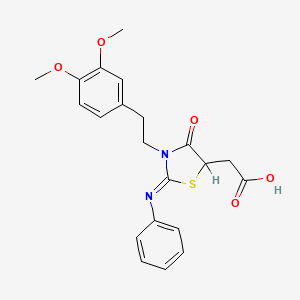
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
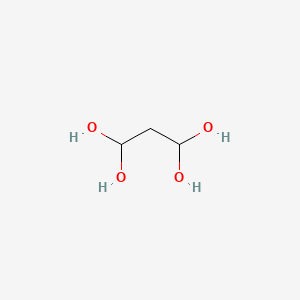
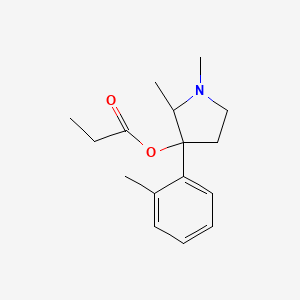
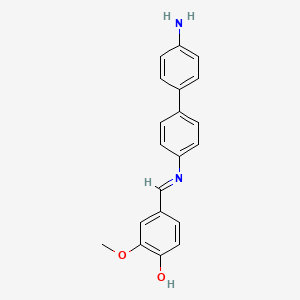
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)

